Cas no 258332-56-8 (2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid)

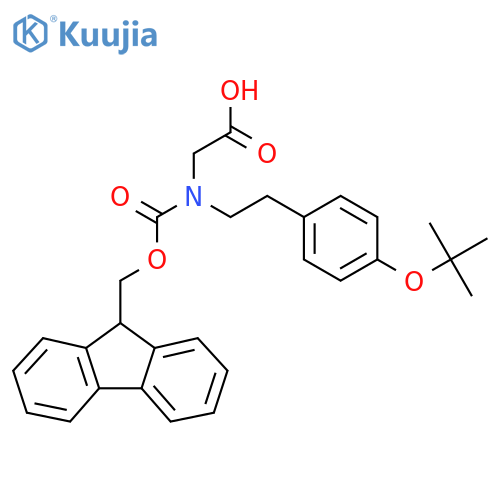

258332-56-8 structure

商品名:2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid

CAS番号:258332-56-8

MF:C29H31NO5

メガワット:473.560148477554

MDL:MFCD31580028

CID:4711873

PubChem ID:138112401

2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(4-(tert-butoxy)phenethyl)amino)acetic acid

- 2-[9H-Fluoren-9-ylmethoxycarbonyl-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethyl]amino]acetic acid

- N-Fmoc-(4-(tert-butoxy)phenethyl)glycine

- 2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid

-

- MDL: MFCD31580028

- インチ: 1S/C29H31NO5/c1-29(2,3)35-21-14-12-20(13-15-21)16-17-30(18-27(31)32)28(33)34-19-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,26H,16-19H2,1-3H3,(H,31,32)

- InChIKey: LZLFEJRTKMYGTQ-UHFFFAOYSA-N

- ほほえんだ: O(C(N(CC(=O)O)CCC1C=CC(=CC=1)OC(C)(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 688

- トポロジー分子極性表面積: 76.1

2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22847252-0.25g |

2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid |

258332-56-8 | 95% | 0.25g |

$743.0 | 2024-06-20 | |

| Aaron | AR025GQ7-100mg |

2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid |

258332-56-8 | 95% | 100mg |

$738.00 | 2025-02-15 | |

| 1PlusChem | 1P025GHV-5g |

2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid |

258332-56-8 | 90% | 5g |

$5438.00 | 2023-12-18 | |

| Enamine | EN300-22847252-5g |

2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid |

258332-56-8 | 90% | 5g |

$4349.0 | 2023-09-15 | |

| Enamine | EN300-22847252-10g |

2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid |

258332-56-8 | 90% | 10g |

$6450.0 | 2023-09-15 | |

| abcr | AB597501-1g |

Fmoc-L-Cycloheptyl-Ala; . |

258332-56-8 | 1g |

€488.30 | 2024-07-19 | ||

| 1PlusChem | 1P025GHV-50mg |

2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid |

258332-56-8 | 90% | 50mg |

$491.00 | 2023-12-18 | |

| 1PlusChem | 1P025GHV-2.5g |

2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid |

258332-56-8 | 90% | 2.5g |

$3696.00 | 2023-12-18 | |

| 1PlusChem | 1P025GHV-250mg |

2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid |

258332-56-8 | 90% | 250mg |

$981.00 | 2023-12-18 | |

| 1PlusChem | 1P025GHV-10g |

2-({2-[4-(tert-butoxy)phenyl]ethyl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)aceticacid |

258332-56-8 | 90% | 10g |

$8034.00 | 2023-12-18 |

2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid 関連文献

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

258332-56-8 (2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:258332-56-8)2-({2-4-(tert-butoxy)phenylethyl}({(9H-fluoren-9-yl)methoxycarbonyl})amino)acetic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):289/921